molecular formula C15H24O4 B031310 (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 26054-67-1

(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B031310
CAS RN: 26054-67-1
M. Wt: 268.35 g/mol
InChI Key: UMDQPEMZJHAFNL-FNLFQXNBSA-N
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Description

The compound is a structurally complex molecule that belongs to the class of furanones, which are characterized by a furan ring fused with a lactone structure. Furanones are known for their presence in various natural products and have been the subject of numerous synthetic studies due to their biological relevance and potential therapeutic applications.

Synthesis Analysis

The synthesis of related furanone compounds has been explored in several studies. For instance, the synthesis of 3,4-dihalogenated furan-2(5H)-ones has been achieved by electrophilic cyclization of 4-hydroxy-2-alkynoates, demonstrating the incorporation of both halogen atoms from the electrophile into the product . Additionally, an asymmetric one-pot synthesis of a hexahydrofuro[2,3-b]furan-3-ol, a key component of HIV protease inhibitors, has been reported using a [2+2]-photocycloaddition followed by hydrogenation and lipase-catalyzed kinetic resolution . Furthermore, a substrate-controlled asymmetric synthesis of a tetrahydro-2H-cyclopenta[b]furan-2-one has been described, starting from (R)-(-)-carvone and involving a series of reactions including mercury-mediated free-radical cyclization and Baeyer-Villiger oxidation .

Molecular Structure Analysis

The molecular structure of furanones like the one described is characterized by a five-membered lactone ring fused to a furan ring. The stereochemistry of the compound is crucial, as indicated by the specific configuration at each chiral center (3aR,4R,5R,6aS). The presence of hydroxy groups and the potential for various substituents, such as the hydroxyoct-1-en-1-yl group, contribute to the molecule's complexity and reactivity .

Chemical Reactions Analysis

Furanones can undergo a variety of chemical reactions. The halogenated furanones synthesized in one study can be used to afford polycyclic aromatic compounds through palladium-catalyzed coupling reactions . The synthesis of hexahydrofuro[2,3-b]furan-3-ol involves photocycloaddition and hydrogenation, indicating the potential for photochemical and reduction reactions in the synthesis of related compounds . The radical-type cyclization of dienes, as described in another study, showcases the reactivity of furanones under free-radical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furanones are influenced by their functional groups and stereochemistry. The presence of hydroxy groups can affect the solubility and hydrogen bonding capacity of the molecule. The lactone moiety is a key structural element that can participate in various chemical reactions, including ring-opening. The stereochemistry not only determines the molecule's three-dimensional shape but also its biological activity and interaction with other molecules .

Scientific Research Applications

Synthesis and Characterization

  • A novel synthesis of cyclopentane derivatives, closely related to the compound , was accomplished via the cleavage of a tricyclic aminal. This highlights the compound's potential as a key intermediate in organic synthesis (Gimazetdinov et al., 2016).
  • Another study explored the hydroxymethylation of bicyclic allylsilane to form products with similar structures, indicating the compound's versatility in synthetic organic chemistry (Gimazetdinov et al., 2016).

Building Blocks for Synthesis

  • Research demonstrates the conversion of similar diastereomeric products into cyclopenta[b]furan-2-ones, underscoring their use as building blocks for synthesizing complex organic molecules (Weinges et al., 1994).
  • The compound has been used in the efficient synthesis of tetrahydro-2H-cyclopenta[b]furan-2-ones, important materials for creating sesquiterpenes (Marotta et al., 1994).

Advanced Applications

  • A study describes using a related compound as a key building block in a potential approach to synthesize 15-deoxy-Δ12,14-prostaglandin J2, indicating its utility in advanced synthetic applications (Gimazetdinov et al., 2019).
  • Another research effort showcases the compound's role in the asymmetric synthesis of cyclopentanoids, highlighting its potential in creating biologically relevant structures (Zanoni et al., 2006).

properties

IUPAC Name

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDQPEMZJHAFNL-FNLFQXNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114985
Record name (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

CAS RN

26054-67-1
Record name (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26054-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin lactone-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 3
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 4
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 5
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 6
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

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